Flavopereirine perchlorate
Overview
Description
Flavopereirine perchlorate is a β-carboline alkaloid extracted from Geissospermum vellosii . It has been found to reduce the viability of various cancer cells . The molecular formula of this compound is C17H15N2.ClO4 and its molecular weight is 346.765 .
Synthesis Analysis
The synthesis of this compound has been studied in the context of its inclusion in cucurbit7uril . The kinetics of this process were studied using a stopped-flow method in water .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H15N2.ClO4 . Its structure includes a substantial blue-shift of the emission band and a ∼4-fold fluorescence quantum yield enhancement upon host–guest binding .Chemical Reactions Analysis
This compound has been observed to undergo reversible inclusion in cucurbit7uril . The rate constants of the ingression into and the egression from cucurbit7uril were found to be 9.0 × 10^7 M^−1 s^−1 and 1.6 s^−1 at 298 K, respectively .Physical And Chemical Properties Analysis
This compound is a solid substance with a light yellow color and is odorless . Its molecular weight is 346.76 .Mechanism of Action
Flavopereirine perchlorate significantly lowers cellular viability, causes intrinsic and extrinsic apoptosis, and induces G2/M-phase cell cycle arrest in colorectal cancer cells . It downregulates Janus kinases-signal transducers and activators of transcription (JAKs-STATs) and cellular myelocytomatosis (c-Myc) signaling in these cells . Moreover, it enhances P53 expression and phosphorylation .
Future Directions
Properties
IUPAC Name |
3-ethyl-12H-indolo[2,3-a]quinolizin-5-ium;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2.ClHO4/c1-2-12-7-8-16-17-14(9-10-19(16)11-12)13-5-3-4-6-15(13)18-17;2-1(3,4)5/h3-11H,2H2,1H3;(H,2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFWLNAQONFVEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C[N+]2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4N3.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70128-63-1 | |
Record name | Flavopereirine perchlorate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070128631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLAVOPEREIRINE PERCHLORATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1520VM23JD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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